1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)cyclopentane
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Overview
Description
1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)cyclopentane is an organic compound that features a bromomethyl group and a methoxypropan-2-yloxy group attached to a cyclopentane ring. Compounds like this are often of interest in organic chemistry due to their potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)cyclopentane typically involves the following steps:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: This step often involves the bromination of a methyl group attached to the cyclopentane ring using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Methoxypropan-2-yloxy Group: This can be done through etherification reactions, where the cyclopentane ring is reacted with 1-methoxypropan-2-ol in the presence of a strong acid or base to form the desired ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Products like azides, thiocyanates, or ethers.
Oxidation: Products like cyclopentanone or cyclopentanoic acid.
Reduction: Products like methylcyclopentane.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Possible applications in drug development as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)cyclopentane depends on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles to form new bonds. The methoxypropan-2-yloxy group can provide steric hindrance or electronic effects that influence the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)cyclopentane: Lacks the methoxypropan-2-yloxy group, making it less sterically hindered.
1-(Methoxymethyl)cyclopentane: Contains a methoxymethyl group instead of a bromomethyl group, affecting its reactivity.
1-(Chloromethyl)-1-((1-methoxypropan-2-yl)oxy)cyclopentane: Similar structure but with a chloromethyl group, which has different reactivity compared to the bromomethyl group.
Uniqueness
1-(Bromomethyl)-1-((1-methoxypropan-2-yl)oxy)cyclopentane is unique due to the combination of the bromomethyl and methoxypropan-2-yloxy groups on the cyclopentane ring
Properties
Molecular Formula |
C10H19BrO2 |
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Molecular Weight |
251.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(1-methoxypropan-2-yloxy)cyclopentane |
InChI |
InChI=1S/C10H19BrO2/c1-9(7-12-2)13-10(8-11)5-3-4-6-10/h9H,3-8H2,1-2H3 |
InChI Key |
QDPXPAZHWPBOKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC1(CCCC1)CBr |
Origin of Product |
United States |
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